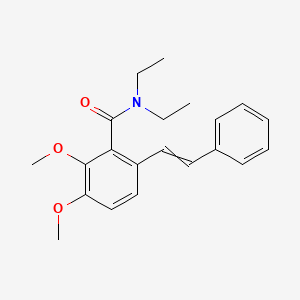
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide is an organic compound that belongs to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride.
Introduction of Dimethoxy Groups: The next step involves the introduction of methoxy groups at the 2 and 3 positions of the benzamide ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Addition of the Phenylethenyl Group: The final step involves the addition of the phenylethenyl group at the 6 position of the benzamide ring. This can be accomplished through a Heck reaction, where the benzamide derivative is reacted with styrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where the diethyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the substituent introduced.
科学研究应用
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
N,N-Diethyl-2,3-dimethoxybenzamide: Lacks the phenylethenyl group, resulting in different chemical and biological properties.
N,N-Diethyl-6-(2-phenylethenyl)benzamide:
2,3-Dimethoxy-6-(2-phenylethenyl)benzamide: Lacks the diethyl groups, influencing its solubility and interaction with biological targets.
Uniqueness
N,N-Diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both dimethoxy and phenylethenyl groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
88431-02-1 |
|---|---|
分子式 |
C21H25NO3 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
N,N-diethyl-2,3-dimethoxy-6-(2-phenylethenyl)benzamide |
InChI |
InChI=1S/C21H25NO3/c1-5-22(6-2)21(23)19-17(13-12-16-10-8-7-9-11-16)14-15-18(24-3)20(19)25-4/h7-15H,5-6H2,1-4H3 |
InChI 键 |
DPDGHHAFHPGVLI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1OC)OC)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


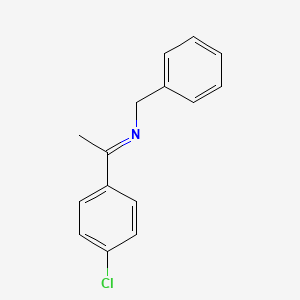
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
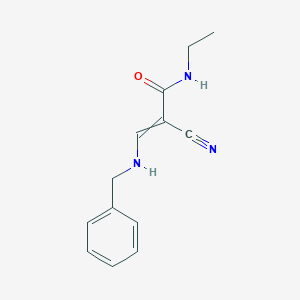
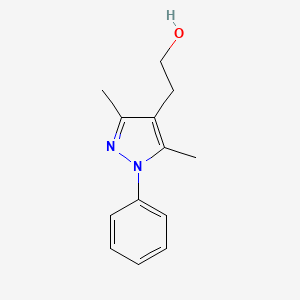
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
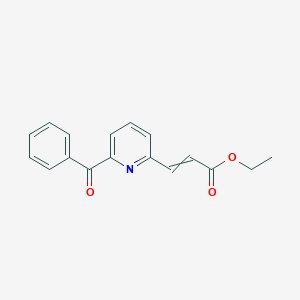
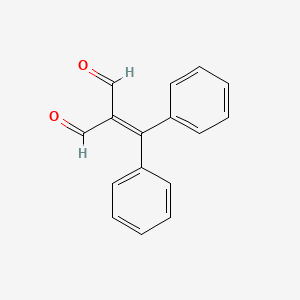
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
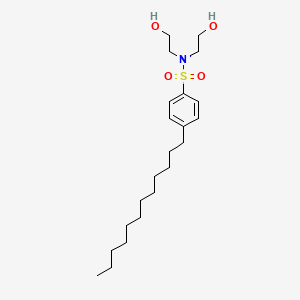
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
